1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE

描述

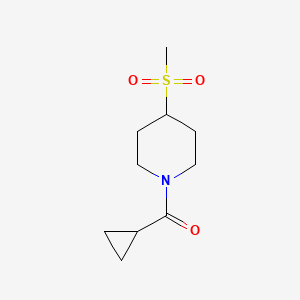

Structure

3D Structure

属性

IUPAC Name |

cyclopropyl-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-15(13,14)9-4-6-11(7-5-9)10(12)8-2-3-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJUHIIQIVTADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropyl ketones and piperidine derivatives, followed by sulfonylation reactions to introduce the methylsulfonyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), is common to isolate the desired product .

化学反应分析

Types of Reactions

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclopropyl group can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce alcohols .

科学研究应用

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Key Attributes

Below is a comparative analysis of structurally related piperidine derivatives:

Functional Group Analysis

- Cyclopropanecarbonyl vs. Cyclopropanesulfonyl: The target compound’s cyclopropanecarbonyl group (C₃H₅CO-) is less polar than the cyclopropanesulfonyl (C₃H₅SO₂-) group in , but both introduce strain-driven reactivity. Methanesulfonyl (SO₂CH₃) in the target compound enhances acidity (pKa ~1-2) compared to non-sulfonylated analogs, favoring hydrogen bonding in biological systems .

- Methanesulfonyl vs. Methanamine : The methanesulfonyl group in the target compound is electron-withdrawing, contrasting with the electron-donating methanamine (-CH₂NH₂) in . This difference impacts solubility (sulfonyl groups increase water affinity) and reactivity (amines participate in nucleophilic reactions).

- Carboxylic Acid vs. Aldehyde : The carboxylic acid in ionizes at physiological pH, enhancing solubility, while the aldehyde in is reactive toward nucleophiles (e.g., forming hydrazones or oximes) .

Physicochemical Properties

- Solubility : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to ’s methanamine (logP reduction). However, ’s carboxylic acid may exhibit even higher solubility due to ionization.

- Acidity: The sulfonyl group in the target compound (pKa ~1-2) is more acidic than the amine (pKa ~10-11) in or the aldehyde (non-acidic) in , influencing salt formation and formulation strategies.

生物活性

1-Cyclopropanecarbonyl-4-methanesulfony piperidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-Cyclopropanecarbonyl-4-methanesulfony piperidine is characterized by its unique cyclopropane ring and sulfonamide moiety, which contribute to its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes, leading to altered metabolic pathways.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Antimicrobial Activity

Studies have shown that 1-cyclopropanecarbonyl-4-methanesulfony piperidine exhibits antimicrobial properties. In vitro tests demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity

The compound's cytotoxic effects were evaluated using various mammalian cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

Several case studies have explored the therapeutic applications of 1-cyclopropanecarbonyl-4-methanesulfony piperidine:

- Study on Anticancer Properties : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects.

- Antimicrobial Resistance : A study focused on the compound's ability to combat resistant strains of Staphylococcus aureus. The findings suggested that it could restore sensitivity in previously resistant strains when used in combination with traditional antibiotics.

常见问题

Q. Table 1. Key Spectroscopic Benchmarks

Q. Table 2. Stability Study Design

| Condition | Parameter | Analysis Method |

|---|---|---|

| pH 1–3 | 0.1 M HCl | UPLC-MS (hydrolysis products) |

| pH 7.4 | Phosphate buffer | Kinetic profiling |

| pH 10–13 | 0.1 M NaOH | Degradation pathway mapping |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。